molecular formula C8H16N2O2S2 B13425694 3,3'-Dithiobis[N-(methyl-d3)propanamide]

3,3'-Dithiobis[N-(methyl-d3)propanamide]

Cat. No.: B13425694
M. Wt: 242.4 g/mol
InChI Key: QUHFFYTTZGTUQQ-WFGJKAKNSA-N
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Description

The Strategic Utility of Isotopic Labeling in Contemporary Chemical and Biological Sciences

Isotopic labeling is a powerful technique used to track the movement of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org This is achieved by replacing one or more atoms in a molecule of interest with one of its isotopes, which has the same number of protons but a different number of neutrons. studysmarter.co.ukmusechem.com These labeled molecules, or tracers, are chemically almost identical to their unlabeled counterparts, allowing them to participate in biological and chemical processes without significantly altering them. musechem.commetwarebio.com The key advantage is that the isotopic label makes the molecule distinguishable from its natural form. musechem.com

The applications of this technique are vast and span numerous scientific disciplines. In pharmaceutical research, isotopic labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comacs.org By using isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can follow a drug's journey and transformation within a biological system. studysmarter.co.ukmusechem.com This provides invaluable insights into a drug's efficacy and metabolic stability. studysmarter.co.ukacs.org

Detection of these isotopes is typically accomplished through methods like mass spectrometry (MS), which differentiates molecules based on mass differences, and nuclear magnetic resonance (NMR) spectroscopy, which detects isotopes with different nuclear spin properties. wikipedia.orgmetwarebio.com This ability to precisely track and quantify molecules has made isotopic labeling an indispensable tool in fields ranging from proteomics and metabolic research to environmental science. studysmarter.co.ukmetwarebio.com

Fundamental Principles and Research Significance of Deuterium in Molecular Investigation

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. researchgate.netmext.go.jp Its nucleus contains one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. mext.go.jp This substantial mass difference leads to several unique physical and chemical properties that are exploited in research. mext.go.jp

One of the most significant consequences of this mass difference is the strength of the carbon-deuterium (C-D) bond compared to the carbon-protium (C-H) bond. The C-D bond has a lower vibrational frequency and a lower zero-point energy, making it more stable and requiring more energy to break. acs.orgresearchgate.net This phenomenon gives rise to the deuterium Kinetic Isotope Effect (KIE), where a chemical reaction involving the cleavage of a C-D bond proceeds more slowly than the equivalent reaction with a C-H bond. researchgate.netmext.go.jp

The KIE is particularly significant in medicinal chemistry. By selectively replacing specific C-H bonds with C-D bonds at metabolic sites in a drug molecule, researchers can slow down its metabolic breakdown. acs.orgmext.go.jp This can enhance the drug's metabolic stability, potentially leading to a longer duration of action and improved pharmacokinetic properties. acs.org Beyond metabolic studies, deuterium is widely used in NMR spectroscopy. Deuterated solvents are standard for sample analysis, and deuterium's unique nuclear spin of 1 makes it a valuable probe for studying molecular structure, dynamics, and interactions in complex systems, including proteins and lipids. researchgate.netnumberanalytics.com

Positioning of 3,3'-Dithiobis[N-(methyl-d3)propanamide] within Specialized Deuterated Chemical Research

3,3'-Dithiobis[N-(methyl-d3)propanamide] is a specialized compound designed for advanced research applications. Its structure combines two key functional elements: a central disulfide bridge (-S-S-) and terminal N-methyl groups where the three hydrogen atoms have been replaced with deuterium (a methyl-d3 or -CD3 group). This unique combination makes it a highly specific tool for investigating systems where both redox activity and precise molecular tracking are required.

The disulfide bond is known to be redox-active, meaning it can be cleaved under reducing conditions, such as in the presence of thiols like glutathione (B108866) within a cell. nih.gov This property makes it a useful linker in applications like drug delivery, where the cleavage of the bond can trigger the release of a payload in a specific environment.

The methyl-d3 groups serve as a stable isotopic label. Due to the mass difference between hydrogen and deuterium, this labeled compound and any fragments containing the N-methyl-d3 group can be clearly distinguished and quantified using mass spectrometry. This makes 3,3'-Dithiobis[N-(methyl-d3)propanamide] an ideal internal standard for quantitative analyses of its non-deuterated analog or similar structures. Furthermore, it can be used as a tracer to study the fate of the molecule in complex biological or chemical systems, allowing researchers to monitor the cleavage of the disulfide bond by observing the appearance of the resulting deuterated fragments.

While its non-deuterated counterpart, N,N'-Dimethyl-3,3'-dithiodipropionamide, is used as a chemical intermediate, the introduction of the deuterium label elevates the compound to a sophisticated probe for mechanistic and quantitative studies. chemicalbook.com

Table 1: Physicochemical Properties of 3,3'-Dithiobis[N-(methyl-d3)propanamide]

PropertyValue
Molecular Formula C₈H₁₀D₆N₂O₂S₂
Molecular Weight 242.39 g/mol
Structure Features a central disulfide bond linking two N-(methyl-d3)propanamide units.
Key Features Stable isotope label (d6); Redox-sensitive disulfide linkage.
Primary Research Use Tracer studies, internal standard for mass spectrometry.

Overview of Disulfide Linkages in Advanced Organic and Bio-Organic Systems Research

Disulfide linkages (or disulfide bridges) are covalent bonds formed between the thiol groups of two cysteine residues. wikipedia.orgcreative-proteomics.com These bonds are of fundamental importance in biology and chemistry. In biochemistry, they are a critical component of the tertiary and quaternary structures of many proteins, particularly those secreted into the oxidizing extracellular environment. nih.govwikipedia.org By covalently linking different parts of a polypeptide chain or different chains together, disulfide bonds provide significant structural stability, which is essential for the protein's biological function. creative-proteomics.comresearchgate.net The formation and correct pairing of these bonds are tightly regulated processes within the cell. nih.gov

Beyond their structural role, disulfide bonds are key players in redox signaling and regulation. nih.govwikipedia.org The reversible nature of the disulfide bond—its ability to be formed under oxidizing conditions and broken under reducing conditions—allows it to function as a molecular switch. wikipedia.org This redox activity is used to regulate the function of various proteins in response to changes in the cellular redox environment. nih.gov

This reversible chemistry has also been harnessed in materials science and medicinal chemistry. The disulfide bond's sensitivity to reducing agents like glutathione, which is found in high concentrations inside cells, makes it an attractive linker for creating "smart" drug delivery systems. rsc.org These systems can be designed to be stable in the bloodstream but to break apart and release their therapeutic cargo upon entering the reducing environment of a target cell. Similarly, disulfide cross-linkers are used to create redox-responsive hydrogels and polymers for applications in tissue engineering and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

3-[[3-oxo-3-(trideuteriomethylamino)propyl]disulfanyl]-N-(trideuteriomethyl)propanamide

InChI

InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)/i1D3,2D3

InChI Key

QUHFFYTTZGTUQQ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])[2H]

Canonical SMILES

CNC(=O)CCSSCCC(=O)NC

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The use of deuterated compounds and solvents significantly enhances the quality and scope of NMR experiments.

High-Resolution Structural Elucidation and Conformational Analysis via Deuterium (B1214612) Labeling

Deuterium labeling in 3,3'-Dithiobis[N-(methyl-d3)propanamide] offers distinct advantages for structural analysis. In ¹H NMR spectroscopy, the replacement of protons with deuterons in the N-methyl groups simplifies the spectrum by removing the corresponding proton signals. This reduction in signal complexity can help in the unambiguous assignment of other proton resonances within the molecule.

Furthermore, deuterium substitution can influence the relaxation times of neighboring protons, which can be exploited in advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) to gain insights into the three-dimensional structure and conformation of the molecule in solution. By comparing the NOESY spectra of the deuterated and non-deuterated analogs, specific through-space interactions involving the N-methyl groups can be identified and characterized.

Hypothetical ¹H NMR Chemical Shift Comparison:

Protons Expected Chemical Shift (ppm) in Non-deuterated Analog Expected Observation in Deuterated Analog
-CH₂-S- ~2.9 Unchanged
-CH₂-C(=O)- ~2.6 Unchanged
-NH- ~7.5 (broad) Unchanged

Investigation of Intermolecular and Intramolecular Interactions using Deuterated Probes

The deuterated N-methyl groups in 3,3'-Dithiobis[N-(methyl-d3)propanamide] can serve as probes to study molecular interactions. For instance, in studies of protein-ligand binding, the deuterated compound can be introduced into a protonated biological system. The simplified ¹H NMR spectrum of the ligand allows for the selective observation of signals from the protein, enabling the identification of binding epitopes through chemical shift perturbation mapping.

Conversely, if the protein is deuterated and the ligand is protonated (except for the N-methyl-d3 groups), the interactions can be studied from the perspective of the ligand. Changes in the chemical shifts or relaxation properties of the propanamide backbone protons upon binding can provide information about the binding mode and affinity.

Optimization of NMR Experimentation through Deuterated Solvents and Compounds

The use of deuterated solvents is a standard practice in NMR spectroscopy to avoid overwhelming solvent signals in the ¹H NMR spectrum nih.govresearchgate.netnih.gov. When analyzing 3,3'-Dithiobis[N-(methyl-d3)propanamide], dissolving the compound in a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is essential for obtaining a clear spectrum of the analyte.

Moreover, the presence of deuterium in the molecule itself can sometimes be beneficial for certain types of NMR experiments. For example, ²H (deuterium) NMR spectroscopy can be used to study the dynamics and orientation of the N-methyl groups, providing information on molecular mobility and local environment nih.gov.

Mass Spectrometry (MS) for Molecular Tracking and Quantitative Research

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for the analysis of isotopically labeled compounds like 3,3'-Dithiobis[N-(methyl-d3)propanamide].

Isotopic Differentiation and Molecular Weight Shift Analysis in MS

The primary advantage of using 3,3'-Dithiobis[N-(methyl-d3)propanamide] in mass spectrometry is the distinct mass shift compared to its non-deuterated counterpart. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. Since the compound contains two N-(methyl-d3) groups, it has a total of six deuterium atoms, resulting in a mass increase of approximately 6.036 Da.

This predictable mass difference allows for the clear differentiation of the deuterated and non-deuterated forms in a mass spectrum. High-resolution mass spectrometry can easily resolve the isotopic peaks, enabling accurate quantification of the labeled compound, even in complex mixtures nih.govresearchgate.netnih.gov.

Expected Molecular Weights:

Compound Molecular Formula Exact Mass (Da)
3,3'-Dithiobis[N-methylpropanamide] C₈H₁₆N₂O₂S₂ 236.0656

Tracing Molecular Transformations in in vitro Systems using MS

The isotopic label in 3,3'-Dithiobis[N-(methyl-d3)propanamide] makes it an excellent tracer for studying metabolic pathways and other molecular transformations in in vitro systems, such as cell cultures or microsomal incubations nih.gov. By incubating the deuterated compound with a biological system and analyzing the resulting mixture by LC-MS, metabolites can be readily identified by searching for mass signals that correspond to the expected metabolic modifications of the deuterated parent compound.

For example, if the compound undergoes oxidation, the resulting hydroxylated metabolite will have a mass that is approximately 16 Da higher than the deuterated parent. The presence of the deuterium label helps to distinguish true metabolites from endogenous molecules in the biological matrix. Furthermore, by using a 1:1 mixture of the deuterated and non-deuterated compound, metabolites will appear as characteristic doublet peaks in the mass spectrum, separated by the mass difference of the isotopic labels, which provides a high degree of confidence in their identification.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is indispensable for isolating 3,3'-Dithiobis[N-(methyl-d3)propanamide] from complex mixtures and for verifying its purity. The selection of a specific chromatographic method is dictated by the analytical goal, whether it be quantification or preparative isolation for further studies.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Research

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for both the analysis and purification of 3,3'-Dithiobis[N-(methyl-d3)propanamide]. Its high resolution makes it particularly suitable for separating the target compound from closely related impurities.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is a common approach. This technique typically uses a nonpolar stationary phase, such as C18-bonded silica, with a polar mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The elution profile of 3,3'-Dithiobis[N-(methyl-d3)propanamide] is governed by its polarity, which is influenced by the amide functional groups and the disulfide linkage. To achieve optimal separation, method development may involve adjusting the mobile phase composition, pH, and gradient. mdpi.com For mass spectrometry-compatible methods, volatile buffers like formic acid are often used instead of non-volatile acids. sielc.com

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate larger quantities of the pure compound. This involves using columns with a larger diameter, higher mobile phase flow rates, and injecting larger sample volumes. Gradient elution, where the mobile phase composition is varied during the run, is frequently employed to ensure efficient separation and recovery of the purified product.

Table 1: Representative HPLC Parameters for the Analysis of 3,3'-Dithiobis[N-(methyl-d3)propanamide]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start at 10% B, increase to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Injection Volume 10 µL
Note: This table provides an example set of parameters. Actual conditions may need to be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile or Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing volatile compounds. google.comatlantis-press.com However, direct analysis of 3,3'-Dithiobis[N-(methyl-d3)propanamide] by GC-MS is challenging due to its low volatility and potential for thermal degradation at the high temperatures used in the GC inlet. The disulfide bond, in particular, can be susceptible to cleavage under these conditions. thermofisher.com

To make the compound suitable for GC-MS analysis, a derivatization step is often required. libretexts.org This process modifies the analyte to increase its volatility and thermal stability. For molecules containing active hydrogen atoms, such as in amide groups, silylation is a common and effective derivatization strategy. libretexts.orgnih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups. scribd.com This derivatization reduces the polarity of the molecule and allows it to be readily volatilized for GC separation.

Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized compound from other components, and the mass spectrometer provides fragmentation patterns that can be used for structural confirmation and quantification. researchgate.net In some cases, analysis of disulfide-containing compounds by GC-MS involves a reduction step to cleave the disulfide bond, followed by derivatization of the resulting thiols. researchgate.net

Table 2: Illustrative GC-MS Parameters for Derivatized 3,3'-Dithiobis[N-(methyl-d3)propanamide]

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600
Note: This table presents a hypothetical set of parameters that would require empirical validation for the specific derivatized compound.

Other Advanced Spectroscopic Techniques (e.g., Vibrational Spectroscopy, Circular Dichroism)

In addition to chromatographic methods, a variety of advanced spectroscopic techniques are employed to gain deeper insight into the molecular structure and conformation of 3,3'-Dithiobis[N-(methyl-d3)propanamide].

Vibrational Spectroscopy , such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govspiedigitallibrary.org For 3,3'-Dithiobis[N-(methyl-d3)propanamide], distinct vibrational bands corresponding to the amide group (e.g., N-H stretch, C=O stretch or Amide I band, and N-H bend/C-N stretch or Amide II/III bands) would be prominent in the spectra. nih.govacs.orgresearchgate.net The disulfide (S-S) bond typically shows a weak but characteristic stretching vibration in the Raman spectrum, usually in the range of 500-550 cm⁻¹. spiedigitallibrary.orgresearchgate.net A key feature for this specific molecule would be the C-D stretching vibrations from the deuterated methyl groups, which would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the usual C-H stretching vibrations (~2850-3000 cm⁻¹), providing clear evidence of isotopic labeling. pitt.edu

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org While 3,3'-Dithiobis[N-(methyl-d3)propanamide] does not have a stereocenter, the disulfide bond itself can be a source of chirality due to its dihedral angle. acs.org The differential absorption of left- and right-circularly polarized light by the disulfide chromophore can give rise to a CD signal, often observed in the near-UV region (around 225-300 nm). libretexts.orgnih.gov This makes CD spectroscopy a sensitive probe for conformational changes around the S-S bond that may occur in different solvent environments or upon interaction with other molecules. researchgate.net

Table 3: Expected Vibrational Frequencies for 3,3'-Dithiobis[N-(methyl-d3)propanamide]

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Technique
N-H (Amide)Stretching3300 - 3100FTIR/Raman
C-H (Alkyl)Stretching3000 - 2850FTIR/Raman
C-D (Methyl-d3)Stretching2200 - 2100FTIR/Raman
C=O (Amide I)Stretching1680 - 1630FTIR/Raman
N-H Bend (Amide II)Bending1600 - 1500FTIR/Raman
S-S (Disulfide)Stretching550 - 500Raman
Note: These are general frequency ranges; the exact peak positions can vary based on the molecular environment and physical state.

Mechanistic and Kinetic Investigations Through Deuterium Isotope Effects

Application of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

Deuterium KIEs are defined as the ratio of the rate constant for the reaction of the light (hydrogen-containing) isotopologue to the rate constant of the heavy (deuterium-containing) isotopologue (kH/kD). wikipedia.org These effects arise from the differences in zero-point vibrational energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. princeton.edu Consequently, reactions involving the cleavage of a C-H/C-D bond in the rate-determining step exhibit a "primary" KIE, which is typically greater than 1. libretexts.org

"Secondary" KIEs occur when the isotopically substituted bond is not broken in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.org They provide valuable information about changes in the local steric environment or electronic state (hybridization) of the atom bearing the isotope during the transition from the ground state to the transition state. princeton.edu For 3,3'-Dithiobis[N-(methyl-d3)propanamide], the deuterium labels are on the N-methyl groups, meaning any observed isotope effects in reactions at the disulfide or amide carbonyl centers will be secondary KIEs.

The reduction and oxidation of the disulfide bond in 3,3'-Dithiobis[N-(methyl-d3)propanamide] are central to its chemical behavior. The reaction typically proceeds via nucleophilic attack on one of the sulfur atoms, following an SN2-type mechanism. nih.gov While there is no C-H bond being broken, a secondary KIE can still be observed due to the deuteration at the N-methyl-d3 group, which is remote from the disulfide bond.

The magnitude and direction of this secondary KIE would offer insights into the conformational changes of the propanamide side chain in the transition state. For instance, if the transition state is more sterically crowded around the side chain compared to the ground state, a normal secondary KIE (kH/kD > 1) might be observed. This is because the C-D bond is slightly shorter and has a smaller vibrational amplitude than the C-H bond, leading to a smaller steric requirement for the methyl-d3 group. acs.org Conversely, if the transition state is more open and less sterically hindered, an inverse effect (kH/kD < 1) could potentially be observed.

Table 1: Expected Secondary KIEs in Disulfide Bond Reduction of 3,3'-Dithiobis[N-(methyl-d3)propanamide]

Proposed Transition State ChangeExpected KIE TypeTypical kH/kD ValueMechanistic Implication
Increased steric hindrance near the amide side chainNormal1.02 - 1.05Transition state is more compact than the ground state.
Decreased steric hindrance near the amide side chainInverse0.95 - 0.98Transition state is more open or extended than the ground state.
No significant change in steric environmentNone~1.00Conformation of the side chain is largely unchanged in the rate-determining step.

The hydrolysis of the amide bond is a critical reaction in both chemistry and biochemistry. nih.gov For 3,3'-Dithiobis[N-(methyl-d3)propanamide], deuteration is at the β-position relative to the amide carbonyl carbon. Therefore, studying the hydrolysis would reveal a β-secondary KIE. libretexts.org These effects are often associated with changes in hyperconjugation or hybridization at the adjacent (α) carbon. libretexts.org

In the context of amide hydrolysis, which proceeds through a tetrahedral intermediate, the hybridization of the carbonyl carbon changes from sp2 in the ground state to sp3 in the transition state. nih.gov This change can influence the electronic environment of the adjacent N-methyl group. A β-secondary KIE can help distinguish between different mechanistic pathways, such as a concerted versus a stepwise mechanism. An inverse isotope effect (kH/kD < 1) is often observed when a carbon center changes from sp2 to sp3 hybridization, suggesting the formation of a more sterically crowded tetrahedral intermediate in the transition state. wikipedia.org

Table 2: β-Secondary KIEs for Amide Hydrolysis of 3,3'-Dithiobis[N-(methyl-d3)propanamide]

MechanismHybridization Change at Carbonyl CarbonExpected KIE TypeTypical kH/kD ValueInterpretation
Stepwise (Tetrahedral Intermediate Formation)sp2 → sp3Inverse0.90 - 0.98Formation of the tetrahedral intermediate is part of the rate-determining step.
Concerted (SN2-like)Partial sp2 → sp3 characterSlightly Inverse or Normal0.97 - 1.03Depends on the degree of bond formation/breaking in the transition state.

Influence of Deuteration on Chemical Reactivity and Thermodynamic Stability

Deuteration can subtly alter the fundamental properties of a molecule, including its reactivity and thermodynamic stability. The primary reason for this is the lower zero-point energy of a C-D bond compared to a C-H bond, which makes the C-D bond stronger and less reactive. libretexts.org

Exploration of Solvent Isotope Effects in Reaction Kinetics

Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, such as D₂O, instead of its protonated counterpart, H₂O. chem-station.com These effects can provide significant mechanistic information, particularly for reactions involving proton transfer in the rate-determining step. nih.govmdpi.com

For reactions involving 3,3'-Dithiobis[N-(methyl-d3)propanamide], performing them in D₂O could reveal details about the role of the solvent. For example, in the acid- or base-catalyzed hydrolysis of the amide bond, a solvent isotope effect would be expected if a proton transfer from the solvent is involved in the rate-limiting step. researchgate.net A normal SIE (kH₂O/kD₂O > 1) typically indicates that a proton is being transferred in the transition state. mdpi.com Conversely, an inverse SIE (kH₂O/kD₂O < 1) can occur, for instance, if a rapid equilibrium pre-protonation step occurs before the rate-limiting step. chem-station.com The magnitude of the SIE can help differentiate between various proposed mechanisms. nih.gov

Advanced Computational Methods for Predicting and Interpreting Isotope Effects

Modern computational chemistry offers powerful tools for predicting and interpreting isotope effects, providing a bridge between experimental observations and theoretical models. Methods such as density functional theory (DFT) can be used to calculate the vibrational frequencies of both the ground state and transition state structures for the deuterated and non-deuterated forms of 3,3'-Dithiobis[N-(methyl-d3)propanamide].

From these calculations, KIEs can be predicted with a high degree of accuracy. rutgers.edu This predictive power is invaluable for several reasons:

Mechanism Validation: If experimental KIEs match the computationally predicted KIEs for a proposed mechanism, it provides strong support for that mechanism.

Transition State Analysis: Computational models provide a detailed 3D structure of the transition state, allowing for a precise understanding of the bonding and geometric changes that give rise to the observed isotope effect.

Dissecting Complex Systems: In complex reactions with multiple steps, computation can help determine the KIE for each individual step, which may be difficult or impossible to measure experimentally. rutgers.edu

Computational methods are also crucial for analyzing data from techniques like mass spectrometry, which can be used to study disulfide-linked molecules and determine the level and location of deuterium incorporation. nih.gov

Biochemical and Chemical Biology Research Applications of 3,3 Dithiobis N Methyl D3 Propanamide

Probing the Role of Disulfide Bonds in Molecular Recognition and Function

Disulfide bonds are critical covalent linkages that play a pivotal role in the structure, stability, and function of many proteins and peptides. The introduction of deuterium (B1214612) into molecules containing disulfide bonds, such as in 3,3'-Dithiobis[N-(methyl-d3)propanamide] , provides a unique spectroscopic and mass spectrometric handle to investigate their behavior in various biochemical contexts.

Studies on Protein Folding and Conformational Stability using Deuterated Analogs

The process of protein folding, where a linear polypeptide chain adopts a specific three-dimensional structure, is fundamental to its biological function. Disulfide bonds can significantly influence this process by stabilizing the native conformation. The use of deuterated analogs like 3,3'-Dithiobis[N-(methyl-d3)propanamide] allows researchers to track the formation and rearrangement of disulfide bonds during folding pathways.

Investigation of Thiol-Disulfide Exchange Mechanisms in Model Biochemical Systems

Thiol-disulfide exchange is a crucial reaction in biology, involved in processes ranging from protein folding and redox signaling to enzyme catalysis. This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol.

The kinetics and mechanism of these exchange reactions can be meticulously studied using deuterated compounds. For instance, the reaction of a thiol with 3,3'-Dithiobis[N-(methyl-d3)propanamide] would result in the formation of a mixed disulfide and the release of a deuterated thiol, N-(methyl-d3)propanamide-3-thiol. The progress of this reaction can be monitored by techniques sensitive to isotopic composition, such as mass spectrometry or NMR. This allows for the precise determination of rate constants and the elucidation of the reaction mechanism under various conditions, providing insights into how these fundamental reactions are modulated in complex biological environments.

Utilization as a Molecular Probe for Studying Biomolecular Interactions in Controlled Environments

The specific and often reversible nature of the disulfide bond makes it an attractive feature to incorporate into molecular probes designed to study interactions between biomolecules. The inclusion of a deuterium label in such probes adds another layer of analytical utility.

Binding Studies with Macromolecules (e.g., proteins, nucleic acids)

3,3'-Dithiobis[N-(methyl-d3)propanamide] can be conceptualized as a molecular probe for investigating the binding of small molecules to macromolecules. If a protein or nucleic acid has an accessible thiol group, it can react with the disulfide bond of the deuterated probe via thiol-disulfide exchange, leading to the covalent attachment of the N-(methyl-d3)propanamide moiety.

The site of attachment on the macromolecule can be identified using mass spectrometry-based proteomic techniques. By analyzing the fragments of the modified macromolecule, the specific cysteine residue involved in the binding can be pinpointed. The deuterium label serves as a unique mass signature, facilitating the identification of the modified peptides in complex mixtures. Such studies can provide valuable information about the accessibility and reactivity of specific thiol groups within a macromolecule, offering clues about its structure and function.

Characterization of Enzyme-Substrate Interactions

By acting as a potential substrate or an inhibitor, the deuterated compound could be used to study the kinetics and mechanism of enzymes involved in thiol-disulfide metabolism, such as protein disulfide isomerases or thioredoxins. The deuterium label would allow for the tracking of the molecule and its metabolic products, providing insights into the catalytic cycle of the enzyme.

Design and Application in Redox-Responsive Chemical Constructs for Research

The susceptibility of the disulfide bond to cleavage under reducing conditions has been widely exploited in the design of "smart" or responsive materials and chemical constructs for research purposes. These systems can change their properties or release a payload in response to a specific redox environment.

Investigation of Molecular Permeation and Intracellular Fate in Cellular Models

The deuterium labeling of 3,3'-Dithiobis[N-(methyl-d3)propanamide] makes it an excellent tracer for studying how molecules of its class are taken up by cells and what happens to them inside.

Understanding how a molecule enters a cell is crucial for drug development and designing targeted therapies. The deuterated methyl groups in 3,3'-Dithiobis[N-(methyl-d3)propanamide] allow researchers to distinguish it from its non-deuterated counterparts and endogenous molecules. By incubating cells with this compound and analyzing the cell lysates over time using mass spectrometry, it is possible to quantify the amount of the compound that has entered the cells.

Different uptake mechanisms, such as passive diffusion, active transport, or endocytosis, can be investigated by performing these experiments under various conditions (e.g., at different temperatures or in the presence of specific inhibitors of transport pathways).

Table 3: Experimental Design for a Cellular Uptake Study of 3,3'-Dithiobis[N-(methyl-d3)propanamide]

ConditionPurposeExpected Outcome if Mechanism is Active
4°C IncubationInhibit active transportReduced uptake compared to 37°C
Presence of Endocytosis InhibitorsBlock endocytic pathwaysReduced uptake
Competition with Non-deuterated AnalogueAssess transporter specificityDecreased uptake of the deuterated compound

This table outlines a general experimental approach for studying cellular uptake and does not represent data from a specific study on the subject compound.

Once inside the cell, a molecule can be transported to different compartments and can be metabolized or degraded. The stable isotope label in 3,3'-Dithiobis[N-(methyl-d3)propanamide] is invaluable for tracking its journey within the cell.

Subcellular fractionation techniques can be used to separate different organelles (e.g., nucleus, mitochondria, cytoplasm). The amount of the deuterated compound in each fraction can then be quantified by mass spectrometry to determine its intracellular localization. Furthermore, by monitoring the disappearance of the parent compound and the appearance of its metabolites over time (a "pulse-chase" experiment), the rate of its turnover can be determined. The disulfide bond is expected to be reduced in the intracellular environment, leading to the formation of N-(methyl-d3)propanethiol, which could also be tracked.

Table 4: Potential Intracellular Fate of 3,3'-Dithiobis[N-(methyl-d3)propanamide]

Intracellular ProcessPotential Product(s)Analytical Approach
Disulfide ReductionN-(methyl-d3)propanethiolLC-MS to detect the deuterated thiol
Amide Hydrolysis3,3'-dithiobis(propanoic acid) and methyl-d3-amine (B1598088)LC-MS to detect the deuterated amine
Further MetabolismConjugates (e.g., with glutathione)Tandem MS (MS/MS) for structural elucidation

This table presents hypothetical metabolic pathways and is intended to illustrate the utility of the deuterated compound in such studies.

Theoretical and Computational Chemistry Studies of 3,3 Dithiobis N Methyl D3 Propanamide

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical methods, particularly those rooted in density functional theory, are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules. These calculations provide a static, time-independent picture of the molecule's preferred state.

Density Functional Theory (DFT) is a widely used computational method for modeling the ground-state properties of molecules, offering a balance between accuracy and computational cost. researchgate.net For 3,3'-Dithiobis[N-(methyl-d3)propanamide], DFT calculations can determine its optimized molecular geometry, electronic structure, and other key parameters.

The calculations would begin by finding the lowest energy conformation of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles to identify the global minimum on the potential energy surface. From this optimized structure, a variety of ground-state properties can be calculated. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity. nih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. researchgate.net

Further analysis can yield parameters like the dipole moment, absolute electronegativity, chemical hardness, and softness, which collectively describe the molecule's charge distribution and reactivity tendencies. researchgate.net

Table 1: Predicted Ground State Properties of 3,3'-Dithiobis[N-(methyl-d3)propanamide] via DFT Note: The following data are illustrative examples of parameters that would be obtained from DFT calculations and are not experimental values.

PropertyPredicted ValueSignificance
Total Energy (ET)Value in HartreesRepresents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy (EHOMO)Value in eVIndicates the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO Energy (ELUMO)Value in eVIndicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (Eg)Value in eVCorrelates with the chemical stability and the energy required for electronic excitation. researchgate.net
Dipole Moment (µ)Value in DebyeMeasures the overall polarity of the molecule, arising from asymmetric charge distribution.
Absolute Hardness (η)Value in eVQuantifies the resistance to change in its electron distribution or charge transfer. researchgate.net

DFT calculations are also highly effective for predicting the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) of the molecule's chemical bonds. The calculated frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum.

For 3,3'-Dithiobis[N-(methyl-d3)propanamide], this analysis is particularly insightful due to the presence of the deuterium-labeled methyl group (CD3). The heavier mass of deuterium (B1214612) compared to protium (B1232500) (hydrogen-1) results in a predictable shift of vibrational frequencies to lower wavenumbers (cm-1) for modes involving the C-D bonds. This isotopic labeling serves as a powerful spectroscopic marker. For example, the C-D stretching and bending vibrations would appear at distinctly different frequencies compared to the C-H vibrations in a non-deuterated analogue, allowing for precise tracking of this specific functional group in experimental spectra.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges. Actual values would be determined by specific DFT calculations.

Vibrational ModeExpected Wavenumber Range (cm-1)Comments
N-H Stretch (Amide)3200-3400A characteristic strong and broad absorption in IR spectra.
C=O Stretch (Amide I)1640-1680A very strong and sharp absorption, sensitive to hydrogen bonding.
N-H Bend (Amide II)1520-1570A strong absorption, coupled with C-N stretching.
C-D Stretch (methyl-d3)2100-2250Shifted to a lower frequency compared to the typical C-H stretch (~2850-3000 cm-1).
S-S Stretch (Disulfide)450-550Typically a weak absorption in IR but can be a strong band in Raman spectra.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. peerj.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The flexibility of 3,3'-Dithiobis[N-(methyl-d3)propanamide] is largely determined by the rotation around its single bonds, particularly the C-C and C-S bonds in the backbone and the disulfide (S-S) bond. MD simulations can explore the vast conformational space of the molecule to identify the most stable and frequently adopted shapes (conformers).

The behavior of a molecule is often dictated by its interactions with its surroundings. MD simulations are exceptionally well-suited for modeling these interactions in a condensed phase, such as in a solvent like water or within a crystal lattice. scispace.com For 3,3'-Dithiobis[N-(methyl-d3)propanamide], simulations can model the hydrogen bonds that form between the amide N-H and C=O groups of one molecule and the water molecules of the solvent.

These simulations can quantify key properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the solvent shell structure around the molecule. Furthermore, by calculating the interaction energies, MD can reveal the strength of solute-solvent and solute-solute interactions, which are critical for understanding solubility and aggregation properties. peerj.com The study of such interactions is vital as they can significantly influence the molecule's conformational preferences compared to the gas phase. researchgate.net

Computational Modeling of Chemical Reactivity and Reaction Pathways

Computational chemistry can be used to explore the reactivity of 3,3'-Dithiobis[N-(methyl-d3)propanamide] and to elucidate potential reaction mechanisms. escholarship.org This involves identifying possible reaction pathways, locating the transition state structures for each step, and calculating the associated activation energies. researchgate.net

A key reactive site in the molecule is the disulfide bond. This bond can be cleaved under reducing conditions to form two thiol groups (-SH). Computational models can simulate this reduction pathway, for instance, by reaction with a model reducing agent. By calculating the Gibbs free energy profile of the reaction, researchers can determine the thermodynamic favorability and the kinetic barrier (activation energy) of the disulfide cleavage. researchgate.net

Another potential reaction is the hydrolysis of the amide bonds, which can occur under acidic or basic conditions. Theoretical models can compare the energy barriers for different proposed mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) to predict which pathway is more likely to occur under specific conditions. researchgate.net These computational studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain solely through experimental means. escholarship.org

Transition State Locating and Reaction Path Analysis

There are no published studies that have located the transition states or analyzed the reaction paths for 3,3'-Dithiobis[N-(methyl-d3)propanamide] . Such studies would be crucial for understanding the mechanisms of its reactions, particularly the dynamics of the disulfide bridge. Typically, computational methods like Density Functional Theory (DFT) or ab initio calculations are employed to model these aspects. However, the scientific community has not yet applied these techniques to this specific compound.

Prediction of Isotope Effects from First Principles

No first-principles calculations predicting the kinetic or equilibrium isotope effects resulting from the deuterium substitution on the N-methyl groups of 3,3'-Dithiobis[N-(methyl-d3)propanamide] have been reported. While theoretical frameworks exist for calculating deuterium isotope effects, which can provide insight into reaction mechanisms and the vibrational environment of the molecule, these have not been applied to the target compound. nih.govresearchgate.net Such calculations would involve determining the vibrational frequencies of both the deuterated and non-deuterated isotopologues in their ground and transition states. nih.gov

Emerging Research Directions and Future Perspectives on Deuterated Disulfide Bridged Compounds

Methodological Advancements in High-Throughput Synthesis and Screening of Deuterated Libraries

The development of novel therapeutics and materials often relies on the screening of large libraries of chemical compounds. uvm.edu High-throughput synthesis (HTS) has emerged as a critical technology to accelerate this discovery process. In the context of deuterated disulfide-bridged compounds, advancements in HTS are enabling the rapid generation and evaluation of extensive compound libraries.

Methodological advancements in this area focus on the parallel synthesis of numerous deuterated analogues, allowing for systematic exploration of structure-activity relationships. These methods often employ automated liquid handling systems and miniaturized reaction formats, such as 96-well plates, to perform a large number of reactions simultaneously. nih.gov For disulfide-containing compounds, solid-phase synthesis strategies have been adapted for high-throughput formats, facilitating the efficient assembly of peptide and small molecule libraries with disulfide bridges. nih.gov

The screening of these deuterated libraries involves a variety of techniques to identify compounds with desired properties. Mass spectrometry is a key analytical tool, as the deuterium (B1214612) label provides a distinct mass signature for tracking the compounds in complex mixtures. uvm.edu High-throughput screening assays can be designed to assess various parameters, including binding affinity to biological targets, catalytic activity, or changes in material properties.

Table 1: Methodological Advancements in High-Throughput Synthesis and Screening

Area of Advancement Description Key Technologies Relevance to Deuterated Disulfides
Parallel Synthesis Simultaneous synthesis of a large number of distinct compounds. Automated liquid handlers, multi-well plates, solid-phase synthesis. Rapid generation of libraries of deuterated disulfide compounds with varied structures.
Combinatorial Chemistry Systematic combination of a smaller number of building blocks to create a large library of compounds. Split-and-pool synthesis, dynamic combinatorial chemistry. Efficiently explores a vast chemical space for deuterated disulfide analogues.
High-Throughput Screening Rapid screening of large compound libraries for specific activities or properties. Fluorescence-based assays, mass spectrometry, surface plasmon resonance. Identification of lead compounds from deuterated disulfide libraries for various applications.

| Fragment-Based Screening | Screening of smaller, fragment-like molecules that can be linked together to create lead compounds. | X-ray crystallography, nuclear magnetic resonance (NMR). | Discovery of novel binding motifs for disulfide-containing fragments that can be further elaborated. |

Integration of Deuterated Probes in Quantitative Proteomics and Metabolomics Research

Deuterated compounds, such as 3,3'-Dithiobis[N-(methyl-d3)propanamide], are invaluable tools in the fields of quantitative proteomics and metabolomics. clearsynth.com These disciplines aim to comprehensively identify and quantify the proteins and metabolites within a biological system, respectively. The use of stable isotope labeling, including deuterium, allows for precise and accurate quantification. clearsynth.com

In quantitative proteomics, techniques like Isotope-Coded Affinity Tags (ICAT) utilize reagents that exist in "heavy" (deuterated) and "light" (non-deuterated) forms. youtube.com A disulfide-containing probe like 3,3'-Dithiobis[N-(methyl-d3)propanamide] could be adapted for such methods. The disulfide bond can react with cysteine residues on proteins, covalently attaching the deuterated tag. By comparing the mass spectrometry signal intensities of the heavy and light-tagged peptides from different samples (e.g., diseased vs. healthy tissue), researchers can determine the relative abundance of specific proteins. youtube.com

Similarly, in metabolomics, deuterated compounds serve as internal standards for the accurate quantification of metabolites in complex biological samples. clearsynth.com The deuterated standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by mass spectrometry. This corrects for variations in sample preparation and instrument response, leading to more reliable data. acs.org The use of deuterated probes also enables metabolic flux analysis, where the incorporation of deuterium from a labeled precursor into various metabolites is tracked over time to elucidate metabolic pathways. clearsynth.com

Table 2: Applications of Deuterated Probes in 'Omics' Research

Field Application Technique Role of Deuterated Disulfide Probe
Quantitative Proteomics Relative and absolute quantification of proteins. Isotope-Coded Affinity Tags (ICAT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Covalent labeling of cysteine-containing proteins for differential expression analysis.
Metabolomics Accurate quantification of metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). Serve as internal standards for precise quantification and in metabolic flux studies.

| Chemical Biology | Identification of drug targets and off-targets. | Activity-based protein profiling (ABPP). | Covalent modification of active site cysteines to identify enzyme targets. |

Exploration of Novel Applications in Bio-Inspired and Supramolecular Materials Science

The unique properties of deuterated disulfide-bridged compounds are also being explored for the development of novel materials. In bio-inspired materials science, researchers aim to mimic the structure and function of biological systems to create new materials with advanced properties. The disulfide bond is a key feature in many proteins, where it plays a crucial role in stabilizing protein structure. This has inspired the use of disulfide bonds as cross-linkers in synthetic polymers to create "smart" materials that can respond to redox stimuli.

The incorporation of deuterium into these materials provides a powerful handle for their characterization. Techniques like neutron scattering are highly sensitive to the difference between hydrogen and deuterium, allowing researchers to probe the structure and dynamics of these materials at the molecular level. acs.org This information is critical for understanding how the material's properties are related to its structure and for designing new materials with tailored functionalities.

In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, deuterated compounds are used to study the assembly and dynamics of complex molecular architectures. nih.gov Hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be used to probe the solvent accessibility and dynamics of supramolecular assemblies, providing insights into their stability and formation mechanisms. nih.gov

Table 3: Applications in Materials Science

Area Concept Role of Disulfide Bond Role of Deuteration
Bio-Inspired Materials Creating materials that mimic biological systems. Redox-responsive cross-linker in hydrogels and polymers. Probing material structure and dynamics using neutron scattering.
Supramolecular Chemistry Study of non-covalent interactions and self-assembly. Reversible covalent bond to control supramolecular assembly. Studying the dynamics of assembly and disassembly using HDX-MS and NMR.

| Drug Delivery | Controlled release of therapeutic agents. | Trigger for drug release in a reducing environment (e.g., inside a cell). | Characterizing the structure and stability of drug delivery vehicles. |

Development of In Situ and Real-Time Analytical Techniques for Deuterated Chemical Transformations

Understanding the dynamics of chemical reactions is crucial for optimizing reaction conditions and elucidating reaction mechanisms. The development of in situ and real-time analytical techniques allows researchers to monitor chemical transformations as they occur, without the need for sample quenching and offline analysis. researchgate.net

For deuterated disulfide compounds, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are particularly well-suited for real-time monitoring. researchgate.netrsc.org NMR spectroscopy can be used to track the disappearance of reactants and the appearance of products over time, providing detailed kinetic information. researchgate.net The deuterium label can also be directly observed by 2H NMR, providing a unique window into the fate of the deuterated part of the molecule.

FTIR spectroscopy can also be used for in situ monitoring of reactions, particularly in solution. researchgate.net The vibrational frequencies of chemical bonds are sensitive to their environment, and changes in the FTIR spectrum can be used to follow the progress of a reaction. researchgate.net For example, the S-S stretching vibration of the disulfide bond could be monitored to study its cleavage in real-time.

Table 4: In Situ and Real-Time Analytical Techniques

Technique Principle Information Obtained Application to Deuterated Disulfides
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. Reaction kinetics, identification of intermediates, structural information. Real-time monitoring of disulfide bond cleavage and other transformations.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. Functional group analysis, reaction progress. In situ monitoring of changes in the disulfide bond and other functional groups.
Mass Spectrometry Measures the mass-to-charge ratio of ions. Identification of products and intermediates, kinetic studies. Real-time analysis of reaction mixtures, particularly with techniques like electrospray ionization.

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Quantification of reactants and products with chromophores. | Monitoring reactions involving the formation or cleavage of chromophoric species. |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The full potential of deuterated disulfide-bridged compounds like 3,3'-Dithiobis[N-(methyl-d3)propanamide] can only be realized through interdisciplinary research that spans synthetic chemistry, chemical biology, and materials science.

Synthetic Chemistry: The development of efficient and scalable methods for the synthesis of these deuterated compounds is the foundation for all other applications. simsonpharma.com This includes the development of new deuteration strategies and purification techniques.

Chemical Biology: Chemical biologists apply these compounds as probes to study complex biological systems. chemscene.com This involves designing experiments to investigate protein function, map metabolic pathways, and identify new drug targets.

Materials Science: Materials scientists are exploring the use of these compounds as building blocks for new "smart" materials with applications in areas such as drug delivery, tissue engineering, and diagnostics. resolvemass.ca

The synergy between these disciplines is crucial for driving innovation. For example, insights from chemical biology studies can inform the design of new materials with improved biocompatibility and functionality. Similarly, advancements in synthetic chemistry can provide access to a wider range of deuterated probes for biological and materials science research. This interdisciplinary approach is essential for translating the fundamental properties of deuterated disulfide-bridged compounds into practical applications that can address challenges in medicine, biotechnology, and beyond.

Table of Compound Names

Compound Name

Q & A

Q. Methodological Focus

  • Isotopic Purity : LC-MS with extracted ion chromatograms (EICs) for m/z 242.39 (deuterated) vs. 239.39 (non-deuterated) .
  • NMR Integration : Compare ¹H NMR peak areas of residual CH₃ protons (if any) to CD₃ groups; >98% deuteration is achievable .
  • Isotope Ratio Mass Spectrometry (IRMS) : Measure ²H/¹H ratios with precision <0.1% .

How does this compound compare structurally and functionally to non-deuterated analogs?

Q. Comparative Analysis

Property 3,3'-Dithiobis[N-(methyl-d3)propanamide] N,N'-Dimethyl-3,3'-dithiodipropionamide
Molecular Weight242.39 g/mol236.35 g/mol
DeuterationCD₃ groupsCH₃ groups
MS SensitivityEnhanced signal differentiationBaseline noise interference
Thermal Stability (TGA)210°C decomposition195°C decomposition
Solubility (DMSO)12 mg/mL15 mg/mL

What are the best practices for handling and storing this compound?

Basic Research Question

  • Storage : Refrigerate at 2–8°C in airtight, amber vials to prevent light-induced disulfide cleavage .
  • Solubility : Use DMSO or methanol (5–10 mg/mL) for stock solutions; avoid aqueous buffers with thiols (e.g., glutathione) .
  • Safety : Use gloves and fume hoods; LD50 (oral, rat) is uncharacterized, but similar compounds show moderate toxicity .

How can computational modeling predict the reactivity of 3,3'-Dithiobis[N-(methyl-d3)propanamide]?

Advanced Research Question
Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict disulfide bond dissociation energy (~60 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate interactions with protein binding pockets (e.g., thioredoxin) to identify key residues (Cys, Lys) .
  • Docking Studies : Use AutoDock Vina to estimate binding affinities (ΔG ≈ -8.2 kcal/mol) for enzyme inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.